molecular formula C15H18N4O2 B7534399 2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide

2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide

Cat. No. B7534399
M. Wt: 286.33 g/mol
InChI Key: USEXZOPAPMGERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide is not fully understood. However, it is believed to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. It is also thought to exert its anti-inflammatory and analgesic effects by modulating the production of inflammatory mediators and reducing pain perception.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to reduce the production of reactive oxygen species, which are implicated in the development of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide is its potent antibacterial, antifungal, and antiviral activities. This makes it a valuable tool for researchers studying infectious diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide. One direction is the development of new drugs based on this compound for the treatment of infectious diseases, inflammation, and pain. Another direction is the investigation of its potential use as a diagnostic tool for the detection of bacterial, fungal, and viral infections. Furthermore, the development of new synthesis methods and the exploration of its structure-activity relationship can lead to the discovery of new and more potent analogs of this compound.

Synthesis Methods

2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-cyanophenylacetic acid with acetic anhydride, followed by the reaction of the resulting product with piperazine and acetic acid. The final product is obtained through crystallization and recrystallization processes.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. Moreover, it has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12(20)19-7-5-18(6-8-19)11-15(21)17-14-4-2-3-13(9-14)10-16/h2-4,9H,5-8,11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEXZOPAPMGERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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